molecular formula C25H21ClN2O2S B2630330 {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate CAS No. 318247-47-1

{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate

Cat. No.: B2630330
CAS No.: 318247-47-1
M. Wt: 448.97
InChI Key: QXASQMWTZCLJIY-UHFFFAOYSA-N
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Description

The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate is a chemical compound with a complex structure . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrazole ring, a phenyl group, and a sulfanyl group . The InChI code for this compound is 1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3 .


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 305.4 .

Scientific Research Applications

Catalysis and Synthesis

1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate is a compound with a complex structure that is potentially involved in various chemical reactions. While specific studies on this exact compound are limited, related research indicates its structural class is significant in catalysis and synthesis. For instance, sulfuric acid derivatives, closely related structurally, have been employed as recyclable catalysts for condensation reactions between aromatic aldehydes and pyrazolones, yielding significant yields without loss of catalytic activity over multiple runs (Tayebi et al., 2011).

Biological Activities

Compounds with a similar pyrazolyl structure have shown diverse biological activities. A series of N-phenylpyrazolyl aryl methanone derivatives demonstrated promising herbicidal and insecticidal activities, indicating the potential for agricultural applications (Wang et al., 2015). Furthermore, hydrogen-bonded structures derived from related compounds may exhibit unique properties that could be relevant in pharmaceutical or material sciences (Trilleras et al., 2005).

Crystallography and Structural Analysis

The structural intricacy of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate and its analogs makes them subjects of interest in crystallography and molecular structure analysis. Research has focused on determining the crystal structures and understanding the molecular interactions of similar compounds, which is crucial for their potential applications in designing materials or drugs (Saeed et al., 2012).

Safety and Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O2S/c1-17-12-14-19(15-13-17)31-24-21(16-30-25(29)20-10-6-7-11-22(20)26)23(27-28(24)2)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXASQMWTZCLJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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